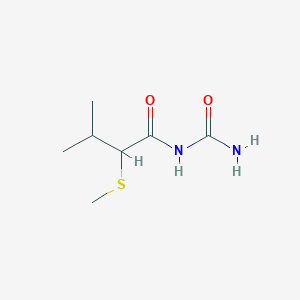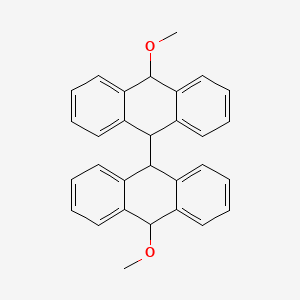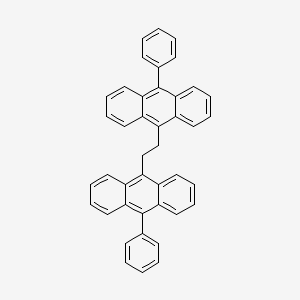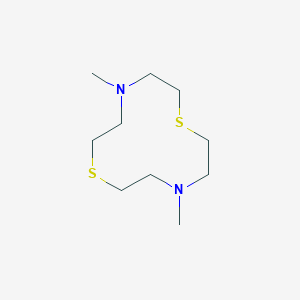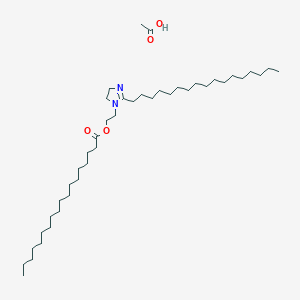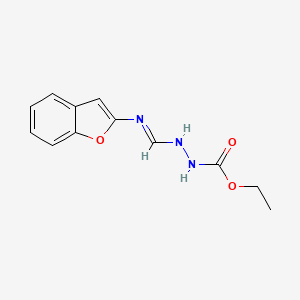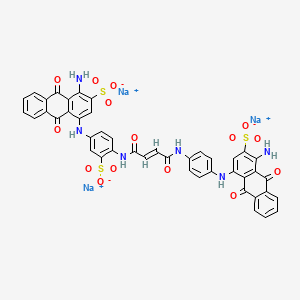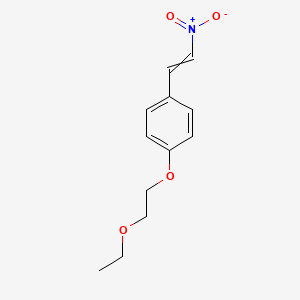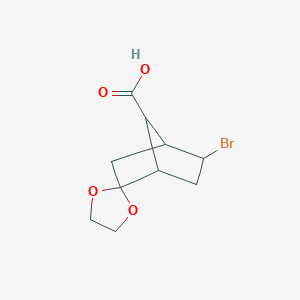![molecular formula C8H8Br2 B14476355 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene CAS No. 65824-27-3](/img/structure/B14476355.png)
3,4-Dibromobicyclo[3.2.1]octa-2,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromobicyclo[321]octa-2,6-diene is a unique organic compound characterized by its bicyclic structure and the presence of two bromine atoms at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene typically involves the bromination of bicyclo[3.2.1]octa-2,6-diene. This reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: While specific industrial production methods for 3,4-Dibromobicyclo[32This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form bicyclo[3.2.1]octa-2,6-diene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate (KMnO4) to introduce functional groups at the brominated positions.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 in acidic or neutral conditions.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Regeneration of the parent bicyclo[3.2.1]octa-2,6-diene.
Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromobicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique structure.
Industry: Utilized in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 3 and 4 positions make the compound highly reactive, allowing it to participate in various substitution and addition reactions. These reactions often proceed through the formation of carbocation intermediates, which can then undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
2,4-Dibromobicyclo[3.2.1]octane: Similar structure but different bromination pattern.
Bicyclo[3.2.1]octa-2,6-diene: Parent compound without bromine atoms.
3,4-Dichlorobicyclo[3.2.1]octa-2,6-diene: Chlorine atoms instead of bromine.
Uniqueness: 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene is unique due to the presence of bromine atoms, which significantly influence its reactivity and potential applications. The bromine atoms make it more reactive towards nucleophiles and electrophiles compared to its non-brominated or chlorinated analogs.
Eigenschaften
CAS-Nummer |
65824-27-3 |
|---|---|
Molekularformel |
C8H8Br2 |
Molekulargewicht |
263.96 g/mol |
IUPAC-Name |
3,4-dibromobicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C8H8Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h1-2,4-6,8H,3H2 |
InChI-Schlüssel |
FBVJWNVLZGIMKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(C(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
